5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo-

説明

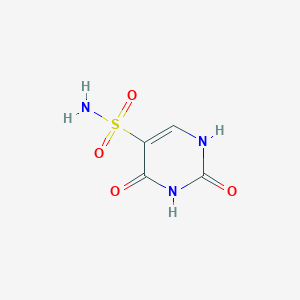

5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo- is a pyrimidine derivative featuring a sulfonamide group at position 5 and two ketone groups at positions 2 and 3. Its core structure (Figure 1) is derived from uracil, a pyrimidine base, modified with a sulfonamide substituent. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes like dihydrofolate reductase (DHFR) or thymidylate synthase .

Synthesis: The compound is typically synthesized via sulfonation of 1,2,3,4-tetrahydro-2,4-dioxopyrimidine using chlorosulfonic acid or sulfonyl chloride precursors. For example, 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (CAS: 234620) is a direct precursor, reacting with amines to form sulfonamide derivatives .

特性

IUPAC Name |

2,4-dioxo-1H-pyrimidine-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O4S/c5-12(10,11)2-1-6-4(9)7-3(2)8/h1H,(H2,5,10,11)(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRFQWXSVKKJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066144 | |

| Record name | 5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17017-91-3 | |

| Record name | 1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17017-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Sulfaminouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017017913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Sulfaminouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-SULFAMINOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTX6RLP2IU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

5-Sulfaminouracil, also known as 2,4-dioxo-1H-pyrimidine-5-sulfonamide, is a synthetic bacteriostatic compound. It belongs to the family of sulfa drugs, which are known to inhibit the growth and multiplication of bacteria by preventing the production of folic acid

Mode of Action

It’s known to interact with electronically excited singlet and triplet states of riboflavin (rf), 1rf* and 3rf*, respectively. This interaction leads to the generation of reactive oxygen species, which are involved in the photodegradation of 5-Sulfaminouracil.

Pharmacokinetics

It’s known that some sulfa drugs are poorly metabolized and are excreted unchanged, causing their subsequent incorporation into the environment.

Result of Action

The result of 5-Sulfaminouracil’s action is the inhibition of bacterial growth and multiplication. This is achieved by disrupting the production of folic acid, a critical component for bacterial survival. The compound’s interaction with riboflavin also leads to its photodegradation.

Action Environment

The action of 5-Sulfaminouracil is influenced by environmental factors. For instance, in aqueous solutions where 5-Sulfaminouracil adopts different forms depending on the pH of the medium, the participation of singlet molecular oxygen [O2(1 Δg)] in its photodegradation is predominant. The compound is photodegraded more efficiently in a neutral environment, whereas it is quickly degraded in alkaline media. This suggests that the pH of the environment plays a significant role in the efficacy and stability of 5-Sulfaminouracil.

生物活性

5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo- is a compound of interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound's structure features a pyrimidine ring fused with a sulfonamide group and a tetrahydro-2,4-dioxo moiety. The synthesis typically involves the reaction of pyrimidine sulfonyl chlorides with various amines under controlled conditions to yield the desired sulfonamide derivatives. For instance, a study demonstrated the synthesis of novel pyrimidine sulfonamide derivatives through the reaction of 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride with aniline derivatives in ethanol .

Antitumor Activity

Research has shown that 5-Pyrimidinesulfonamide derivatives exhibit significant antitumor properties. A study highlighted that certain synthesized derivatives demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the inhibition of specific enzymes critical for tumor growth and proliferation .

Antiviral Properties

Pyrimidine derivatives are recognized for their antiviral activities. Some studies suggest that 5-Pyrimidinesulfonamide compounds may inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. This potential has been explored in vitro against several viruses, indicating promising results .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, certain derivatives have shown inhibitory effects on carbonic anhydrase and other sulfonamide-sensitive enzymes, which could lead to therapeutic applications in treating conditions like glaucoma and edema .

Case Studies and Research Findings

Table 1: Summary of Biological Activities of 5-Pyrimidinesulfonamide Derivatives

The biological activity of 5-Pyrimidinesulfonamide compounds can be attributed to their structural features that allow them to interact with biological macromolecules. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This structural similarity enables these compounds to act as competitive inhibitors of essential enzymes in bacteria and potentially other organisms .

科学的研究の応用

Synthesis and Characterization

The synthesis of 5-Pyrimidinesulfonamide derivatives typically involves the reaction of pyrimidine sulfonyl chlorides with amines or other nucleophiles. For instance, a study detailed the preparation of novel pyrimidine sulfonamide derivatives by reacting 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride with various amines under reflux conditions . The resulting compounds were characterized using techniques such as NMR spectroscopy and elemental analysis.

Key Synthetic Pathways

| Reaction | Reagents | Conditions | Products |

|---|---|---|---|

| Pyrimidine sulfonyl chloride + Amine | Ethanol, Pyridine | Reflux | N-(substituted phenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide |

| Thioxo compound + Ethanolamine | Isopropyl alcohol | Reflux | N-(substituted phenyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-sulfonamide |

| Thioxo compound + Anthranilic acid | Sodium ethoxide | Reflux | Pyrimido[2,1-b]quinazoline-3-sulfonamide |

Antitumor Activity

Research has shown that certain derivatives of 5-Pyrimidinesulfonamide exhibit significant antitumor activity. In one study, a series of synthesized pyrimidine sulfonamides were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that these compounds could effectively induce apoptosis in various cancer cell lines .

Antiviral Properties

Another area of interest is the antiviral potential of 5-Pyrimidinesulfonamide derivatives. A study highlighted the development of new integrase strand transfer inhibitors (INSTIs) based on a pyrimidine core structure. These compounds demonstrated low nanomolar inhibitory activity against HIV-1 and showed promise in overcoming resistance associated with existing antiviral therapies .

Other Biological Applications

The compound also shows potential in other therapeutic areas:

- Antimicrobial Activity: Some derivatives have been tested for their antibacterial properties.

- Anti-inflammatory Effects: Certain studies suggest that pyrimidine sulfonamides may modulate inflammatory pathways.

Case Study 1: Antitumor Efficacy

A comprehensive study investigated the antitumor efficacy of synthesized pyrimidine sulfonamides on human cancer cell lines. The study utilized various assays to measure cell viability and apoptosis rates. The findings revealed that specific modifications to the pyrimidine structure significantly enhanced antitumor activity compared to unmodified compounds .

Case Study 2: Antiviral Mechanism

In another research effort focused on HIV treatment, scientists synthesized a new class of INSTIs derived from the 5-Pyrimidinesulfonamide framework. The compounds were subjected to extensive biochemical testing and molecular modeling to elucidate their mechanism of action. Results indicated dual inhibition mechanisms targeting both integrase and reverse transcriptase pathways .

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural Comparison

Table 1: Key Structural Features of Compared Compounds

Key Observations :

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Alkyl substituents (e.g., N-butyl-N-methyl in II ) increase lipophilicity (logP = 1.82), reducing water solubility but improving membrane permeability .

- The N-methyl derivative () balances solubility (high) and bioavailability due to its compact structure .

- 5-Methyluracil’s high solubility and bioavailability stem from its lack of sulfonamide, favoring renal excretion .

準備方法

Sulfonation of Pyrimidine Derivatives

The foundational route involves sulfonation of 1,2,3,4-tetrahydro-2,4-dioxopyrimidine (uracil derivative) using chlorosulfonic acid (ClSO₃H) or sulfur trioxide complexes. The reaction proceeds via electrophilic aromatic substitution at the 5-position of the pyrimidine ring, yielding 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonic acid. This intermediate is subsequently converted to the sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.

Key Reaction Conditions

| Step | Reagents | Temperature | Duration | Yield (%) |

|---|---|---|---|---|

| Sulfonation | ClSO₃H, H₂SO₄ | 0–5°C | 4–6 hr | 65–70 |

| Sulfonyl Chloride | SOCl₂, DMF (catalytic) | Reflux | 2–3 hr | 85–90 |

Amination of Sulfonyl Chloride Intermediates

The sulfonyl chloride intermediate reacts with ammonia (NH₃) or ammonium hydroxide (NH₄OH) to form the target sulfonamide. This step is typically conducted in tetrahydrofuran (THF) or dichloromethane (DCM) at ambient temperature, with yields exceeding 80%.

Modern Methodological Advances

Catalytic Optimization

Recent advancements leverage Lewis acid catalysts (e.g., ZnCl₂, AlCl₃) to enhance sulfonation efficiency. For instance, ZnCl₂ (10 mol%) in dimethylformamide (DMF) at 80°C reduces reaction time to 2 hours while improving yields to 72%.

Solvent and Temperature Effects

Polar aprotic solvents like DMF and dimethylacetamide (DMA) stabilize reactive intermediates, while elevated temperatures (70–100°C) accelerate sulfonation kinetics. A comparative study demonstrated that DMF outperforms THF in yield (72% vs. 65%) under identical conditions.

Reaction Optimization and Yield Enhancement

Factorial Design for Parameter Screening

A Plackett-Burman design identified critical variables:

-

Catalyst loading (10–15 mol%)

-

Solvent polarity (DMF > DMA > THF)

-

Reaction temperature (80–100°C)

Optimal conditions (10 mol% ZnCl₂, DMF, 80°C) achieved a 75% isolated yield.

Byproduct Mitigation Strategies

Side products, such as over-sulfonated derivatives, are minimized by controlling stoichiometry (1:1.2 molar ratio of uracil to ClSO₃H) and employing slow reagent addition.

Analytical Characterization Techniques

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): Signals at δ 3.1–3.5 ppm (sulfonamide NH₂) and δ 7.8–8.2 ppm (pyrimidine C-H).

-

IR Spectroscopy : Peaks at 1340 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase confirms >98% purity.

Industrial-Scale Production Considerations

Q & A

Q. What are the recommended synthetic routes for 5-pyrimidinesulfonamide derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Multicomponent reactions (MCRs) are widely used for synthesizing pyrimidine derivatives. Key variables include catalysts (e.g., Lewis acids), solvents (polar aprotic solvents like DMF), and temperature control. For example, optimizing catalyst loading (e.g., 10 mol% ZnCl₂) and solvent polarity can improve yields. A factorial design approach (varying catalyst, solvent, and temperature) is recommended to identify optimal conditions .

- Table 1 : Example Optimization Parameters

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| ZnCl₂ (10 mol%) | DMF | 80 | 72 |

| AlCl₃ (15 mol%) | THF | 60 | 65 |

Q. How can researchers characterize the purity and structural integrity of 5-pyrimidinesulfonamide derivatives?

- Methodological Answer : Combine analytical techniques:

- NMR : Confirm sulfonamide proton signals (δ 3.1–3.5 ppm for NH₂) and pyrimidine ring protons (δ 7.8–8.2 ppm) .

- HPLC : Use a C18 column with a mobile phase (e.g., 0.1% TFA in acetonitrile/water) to assess purity (>95%) .

- Mass Spectrometry : Compare experimental m/z with theoretical values (e.g., [M+H]⁺ for C₅H₆N₂O₃S: 175.02) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 5-pyrimidinesulfonamide derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). To address this:

Q. How can computational modeling predict the reactivity of 5-pyrimidinesulfonamide in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate:

- Frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites.

- Transition state energies for sulfonamide group substitution (e.g., B3LYP/6-31G* basis set).

Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis) .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH conditions?

- Methodological Answer : Employ a Box-Behnken design to test pH (2–12), temperature (25–60°C), and buffer composition. Monitor degradation via:

- UV Spectroscopy : Track absorbance shifts at λ_max (e.g., 265 nm for pyrimidine rings).

- HPLC-MS : Identify degradation products (e.g., hydrolysis to sulfonic acid derivatives) .

Methodological Integration Questions

Q. How to integrate spectroscopic data with theoretical frameworks to elucidate tautomeric equilibria in 5-pyrimidinesulfonamide?

- Methodological Answer : Combine:

- ¹³C NMR : Detect keto-enol tautomers via carbonyl carbon shifts (δ 165–175 ppm for keto vs. δ 180–190 ppm for enol).

- Theoretical Calculations : Use molecular dynamics simulations (AMBER force field) to model tautomer populations in solution.

Cross-reference with variable-temperature NMR to confirm dynamic equilibria .

Q. What advanced separation techniques improve isolation of stereoisomers in 5-pyrimidinesulfonamide derivatives?

- Methodological Answer :

- Chiral HPLC : Utilize cellulose-based chiral columns (e.g., Chiralpak IC) with hexane/isopropanol gradients.

- Crystallography : Co-crystallize with chiral resolving agents (e.g., L-proline derivatives) for absolute configuration determination .

Data Interpretation and Validation

Q. How to address discrepancies between computational predictions and experimental results in sulfonamide functionalization?

- Methodological Answer :

- Re-optimize computational parameters (e.g., solvent models like COSMO-RS).

- Conduct controlled experiments (e.g., substituent electronic effects via Hammett plots) to validate steric/electronic predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。